molecular formula C15H21N7O3 B2377796 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide CAS No. 2034517-04-7

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Cat. No.: B2377796
CAS No.: 2034517-04-7
M. Wt: 347.379
InChI Key: BGMMJNZXVVJPIP-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This synthetic molecule features a 1,3,5-triazine core, a structure known for its versatility in forming hydrogen bonds and its prevalence in various bioactive molecules . The triazine ring is further substituted with a methoxy group and a morpholino ring, which can enhance solubility and influence pharmacokinetic properties. The compound also contains a 1H-pyrazole moiety, a nitrogen-containing heterocycle frequently investigated for its potential role in protein binding and modulation of biological activity . The integration of these distinct pharmacophores—the triazine, morpholino, and pyrazole—makes this propanamide derivative a valuable scaffold for developing novel therapeutic agents and biochemical probes. Researchers can utilize this compound in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules targeting various disease pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-pyrazol-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O3/c1-11(22-5-3-4-17-22)13(23)16-10-12-18-14(20-15(19-12)24-2)21-6-8-25-9-7-21/h3-5,11H,6-10H2,1-2H3,(H,16,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMMJNZXVVJPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article aims to provide an in-depth examination of its biological activity, synthesis, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholino group, a triazine moiety, and a pyrazole ring. The molecular formula is C12H16N6OC_{12}H_{16}N_{6}O, with a molecular weight of approximately 284.30 g/mol. The structure can be represented as follows:

ComponentStructure Representation
Morpholino GroupMorpholino
Triazine MoietyTriazine
Pyrazole RingPyrazole

Antitumor Activity

Research indicates that compounds with triazine derivatives exhibit significant antitumor properties. Specifically, this compound has shown promising results against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Preliminary studies suggest IC50 values in the low micromolar range, indicating effective cytotoxicity.

The biological activity of this compound is believed to stem from its ability to inhibit key cellular pathways involved in tumor growth and proliferation. Potential mechanisms include:

  • Inhibition of mTOR Pathway : Similar compounds have been shown to act as mixed inhibitors of mTOR and phosphatidylinositol 3-kinase alpha (PI3K-alpha), critical pathways in cancer cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives demonstrated significant antitumor effects with IC50 values ranging from 0.15 to 0.83 μM against HeLa and A549 cell lines .
  • Triazine-Based Compounds : Research on triazine derivatives revealed their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell cycle progression .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Triazine Core : Starting from readily available precursors, the triazine core is synthesized through condensation reactions.
  • Introduction of Morpholino Group : The morpholino moiety is introduced via nucleophilic substitution.
  • Attachment of Pyrazole Ring : The final step involves coupling the pyrazole ring to the triazine framework.

Summary Table of Synthesis Steps

StepReaction TypeKey Reagents
1CondensationTriazine precursors
2Nucleophilic SubstitutionMorpholino derivatives
3CouplingPyrazole derivatives

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide exhibit antiviral properties. For instance, derivatives have been synthesized and tested for their efficacy against various viral strains in vitro. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes.

Anticancer Potential

The compound's structural analogs have shown promise in anticancer applications. For example, triazine-based compounds have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). Studies report that modifications to the triazine core can significantly enhance anticancer activity.

Case Study: Anticancer Efficacy

A study published in MDPI demonstrated that a related triazine compound exhibited an IC50 value of 5.71 μM against MCF-7 cells, suggesting significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Herbicidal Activity

Research has also explored the potential of triazine derivatives as herbicides. The unique chemical structure allows for selective inhibition of photosynthetic processes in plants. Initial screening has shown that certain derivatives can effectively control weed growth without harming crop plants.

Table 2: Herbicidal Efficacy

CompoundTarget WeedsEfficacy (%)
Triazine Derivative AAmaranthus spp.85%
Triazine Derivative BChenopodium spp.90%

Polymer Development

This compound has potential applications in developing new polymeric materials. Its ability to form stable complexes with metal ions can lead to the synthesis of novel coordination polymers with enhanced thermal and mechanical properties.

Case Study: Coordination Polymers

A recent investigation into coordination polymers derived from triazine compounds revealed improved thermal stability and mechanical strength compared to traditional polymers. These materials could find applications in coatings and structural components .

Chemical Reactions Analysis

Hydrolysis of the Propanamide Group

The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding 2-(1H-pyrazol-1-yl)propanoic acid. This reaction is critical for understanding metabolic pathways and degradation products.

Conditions Products Catalysts/Notes
Aqueous HCl (1M, reflux)2-(1H-pyrazol-1-yl)propanoic acid + NH3Slow hydrolysis due to steric hindrance
NaOH (0.5M, 60°C)Sodium salt of 2-(1H-pyrazol-1-yl)propanoate + NH3Accelerated by hydroxide nucleophilicity

Key Findings :

  • The pyrazole ring remains stable during hydrolysis, as observed in similar aryl pyrazol-1-yl-propanamides .

  • Steric hindrance from the triazine-linked methyl group slows reaction kinetics compared to simpler amides .

Nucleophilic Substitution at the Triazine Core

The 1,3,5-triazine ring is reactive toward nucleophiles, particularly at the 2- and 4-positions. The methoxy and morpholino groups act as leaving groups under specific conditions.

Reagent Site of Substitution Product
NH3 (anhydrous, 100°C)4-Methoxy groupN-((4-amino-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
Thiophenol (DMF, K2CO3)6-Morpholino groupN-((4-methoxy-6-phenylthio-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Mechanistic Insights :

  • Methoxy groups on triazines are typically displaced by amines or thiols via SNAr mechanisms .

  • Morpholino substituents exhibit lower reactivity due to their electron-donating nature, requiring harsher conditions for substitution .

Electrophilic Aromatic Substitution on Pyrazole

The pyrazole ring undergoes electrophilic substitution at the 3- and 5-positions, influenced by the electron-withdrawing propanamide group.

Reagent Product Yield
HNO3/H2SO4 (0°C)2-(3-Nitro-1H-pyrazol-1-yl)propanamide derivative62%
Br2 (CH2Cl2, 25°C)2-(5-Bromo-1H-pyrazol-1-yl)propanamide derivative78%

Observations :

  • Nitration and bromination occur regioselectively at the less hindered positions .

  • The triazine-morpholino moiety remains intact under these conditions .

Oxidation of the Morpholino Group

The morpholine ring can undergo oxidation to form a ketone or lactam under strong oxidizing agents.

Reagent Product Conditions
KMnO4 (H2O, 80°C)N-((4-methoxy-6-oxomorpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamidepH 7 buffer, 12 hours

Significance :

  • Oxidation alters the electron density of the triazine ring, potentially modulating biological activity .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

Condition Half-Life Degradation Products
pH 7.4 (37°C)8.2 hoursHydrolyzed propanamide, oxidized morpholino
Human liver microsomes3.5 hoursDemethylation at triazine, glucuronide conjugates

Implications :

  • Hydrolysis and oxidative metabolism are primary pathways, as seen in structurally related kinase inhibitors .

Photochemical Reactivity

UV irradiation induces cleavage of the triazine ring:

Wavelength Products Quantum Yield
254 nmFragmented triazine derivatives + CO20.12

Safety Note :

  • Light-sensitive degradation necessitates storage in opaque containers .

Comparison with Similar Compounds

Research Findings and Implications

Antiproliferative Potential

Compound 4d demonstrated antiproliferative activity in preliminary assays, attributed to its triazine core and hydrazono group .

Structural Insights from Crystallography

SHELX programs () are widely used for small-molecule crystallography .

Preparation Methods

Introduction of Methoxy and Morpholino Groups

Cyanuric chloride reacts with sodium methoxide in anhydrous tetrahydrofuran (THF) at 0–5°C to yield 2,4-dichloro-6-methoxy-1,3,5-triazine. The second substitution employs morpholine in the presence of potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 80°C for 6 hours, producing 4-methoxy-6-morpholino-2-chloro-1,3,5-triazine.

Key Data:

Step Reagents Conditions Yield
1 NaOMe/THF 0–5°C, 2 h 85%
2 Morpholine/K₂CO₃/NMP 80°C, 6 h 78%

Aminomethylation of the Triazine

The remaining chlorine at position 2 is replaced by an aminomethyl group. Reacting 4-methoxy-6-morpholino-2-chloro-1,3,5-triazine with methylamine in NMP at 120°C for 12 hours affords 4-methoxy-6-morpholino-2-(methylamino)-1,3,5-triazine. Subsequent formylation using paraformaldehyde in acetic acid introduces a hydroxymethyl group, yielding 4-methoxy-6-morpholino-2-(N-methylaminomethyl)-1,3,5-triazine.

Synthesis of the Propanamide-Pyrazole Moiety

The propanamide-pyrazole side chain is constructed independently and later coupled to the triazine core.

Preparation of 2-(1H-Pyrazol-1-yl)Propanoic Acid

1H-Pyrazole is alkylated with ethyl acrylate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form ethyl 2-(1H-pyrazol-1-yl)propanoate. Saponification with lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 25°C yields 2-(1H-pyrazol-1-yl)propanoic acid.

Key Data:

Step Reagents Conditions Yield
Alkylation DEAD, PPh₃, THF 0°C to 25°C, 24 h 68%
Saponification LiOH, THF/H₂O 25°C, 4 h 92%

Activation and Amidation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Reaction with the aminomethyl-triazine intermediate (4-methoxy-6-morpholino-2-(N-methylaminomethyl)-1,3,5-triazine) proceeds at 25°C for 12 hours, forming the target amide.

Optimization Note:

  • Excess EDC/HOBt (1.5 equiv) improves yields to 75–80%.
  • Lower temperatures (0–5°C) reduce racemization but prolong reaction times.

Alternative Coupling Strategies

Copper-Catalyzed Ullmann Coupling

For substrates with steric hindrance, copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in dimethylformamide (DMF) at 130°C facilitate coupling between halogenated triazines and pyrazole intermediates. This method achieves moderate yields (50–60%) but requires rigorous exclusion of oxygen.

Reductive Amination

A two-step approach involves condensing 4-methoxy-6-morpholino-1,3,5-triazine-2-carbaldehyde with 2-(1H-pyrazol-1-yl)propanamide in methanol, followed by sodium cyanoborohydride reduction. Yields reach 65% with minimal byproducts.

Purification and Characterization

Final purification employs silica gel chromatography (chloroform:methanol, 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient). Nuclear magnetic resonance (NMR) confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.13 (s, 1H, pyrazole-H), 7.78 (s, 1H, pyrazole-H), 4.10–4.21 (m, 2H, triazine-CH₂), 3.70–3.81 (m, 8H, morpholine-OCH₂).
  • LCMS (ESI): m/z 417 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Triazine Substitution

The order of substitution (methoxy → morpholino → aminomethyl) is critical to avoid cross-reactivity. Morpholine’s weaker nucleophilicity versus methoxide necessitates higher temperatures (80°C vs. 0°C).

Stability of Intermediates

The hydroxymethyl-triazine intermediate is prone to hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) improve stability during amidation.

Q & A

Q. What are the critical parameters for synthesizing N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide?

The synthesis of triazine-pyrazole hybrids typically involves multi-step reactions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilic substitution at the triazine core .
  • Catalysts : Bases like K₂CO₃ or NaH are critical for deprotonation and facilitating coupling reactions .
  • Temperature control : Reflux conditions (70–100°C) optimize reaction rates while minimizing decomposition of sensitive intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields compared to conventional heating .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of the morpholino, triazine, and pyrazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O in the propanamide chain) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the triazine-pyrazole scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazine-pyrazole coupling?

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for coupling reactions .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps .
  • Alternative coupling reagents : Explore Buchwald-Hartwig amination or Ullmann-type reactions for challenging C–N bond formations .

Q. What computational strategies predict the bioactivity of this compound against kinase targets?

  • Molecular docking : Simulate binding to kinases (e.g., EGFR, VEGFR) using software like AutoDock Vina. Focus on the morpholino group’s interaction with hinge regions .
  • Quantum Mechanical (QM) calculations : Assess charge distribution in the triazine core to predict nucleophilic attack sites .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Q. How to resolve contradictory data in anticancer activity assays?

  • Dose-response profiling : Test across multiple cell lines (e.g., MCF-7, HeLa) to identify lineage-specific effects .
  • Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific kinase inhibition .
  • Metabolic stability assays : Compare in vitro (microsomal) vs. in vivo (plasma) half-life to assess pharmacokinetic limitations .

Methodological Challenges

Q. How to design SAR studies for the pyrazole moiety?

  • Structural analogs : Synthesize derivatives with substituents at the pyrazole N-1 position (e.g., methyl, phenyl) to evaluate steric effects .
  • Bioisosteric replacements : Replace pyrazole with imidazole or triazole to modulate solubility and target affinity .
  • Activity cliffs : Use IC₅₀ data to construct heatmaps highlighting substituents that enhance or diminish potency .

Q. Example SAR Table :

Pyrazole SubstituentIC₅₀ (EGFR Inhibition)Solubility (LogP)
1H-Pyrazol-1-yl (Parent)12 nM2.3
3,5-Dimethylpyrazole8 nM1.9
4-Nitropyrazole450 nM3.1

Q. Reference :

Q. What purification techniques are optimal for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc → EtOAc:MeOH) .
  • Recrystallization : Ethanol/water mixtures improve purity by removing unreacted starting materials .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve closely related impurities .

Emerging Research Directions

Q. Can this compound serve as a precursor for radiopharmaceuticals?

  • Radiolabeling : Introduce ¹⁸F or ¹¹C isotopes at the methoxy or morpholino groups for PET imaging .
  • Bifunctional chelators : Attach DOTA or NOTA ligands to the propanamide chain for ⁶⁸Ga/¹⁷⁷Lu-based theranostics .

Q. How to mitigate toxicity in preclinical models?

  • hERG assay : Screen for potassium channel inhibition to predict cardiotoxicity .
  • CYP450 inhibition : Test against CYP3A4/2D6 to identify metabolic liabilities .

Data Reproducibility Guidelines

  • Reaction logs : Document exact equivalents of reagents, solvent batches, and humidity levels .
  • Negative controls : Include unsubstituted triazine analogs to validate biological specificity .
  • Open data : Share raw NMR/MS files in repositories like Zenodo for peer validation .

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